4-Chloro-2-(chloromethyl)pyridine hydrochloride
Overview
Description
4-Chloro-2-(chloromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H6Cl3N. It is a chlorinated derivative of pyridine and is commonly used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in the fields of chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that chloromethylpyridines, in general, are alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from uncoiling and separating. This makes it impossible for the cells to replicate .
Mode of Action
As an alkylating agent, 4-Chloro-2-(chloromethyl)pyridine hydrochloride would interact with its targets by transferring a methyl or other alkyl group onto the DNA molecule . This alkylation results in the mispairing of the nucleotides that make up DNA, leading to mutations and, ultimately, cell death .
Biochemical Pathways
Alkylating agents like this compound typically interfere with dna replication and transcription, affecting multiple pathways that rely on these fundamental cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action would likely include DNA damage due to alkylation, leading to mutations and cell death . This is a common result of the action of alkylating agents .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound’s reactivity might increase in the presence of moisture .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 166-173 °C (lit.)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. One common method includes mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate. The mixture is then heated to 58-60°C while chlorine gas is introduced under light irradiation. The reaction temperature is maintained at 60-65°C until completion, as monitored by gas chromatography. The product is then isolated by distillation and converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and high yield. The product is purified through crystallization and recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized pyridine compounds.
Reduction Products: Reduced pyridine derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Chloro-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution patterns.
3-Chloromethylpyridine: Similar to 4-Chloro-2-(chloromethyl)pyridine hydrochloride but with the chloromethyl group at the 3-position.
4-Bromomethylpyridine: A brominated analogue with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a versatile intermediate in various synthetic pathways makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQIIEIEMVWLQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627848 | |
Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119396-04-2 | |
Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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